BenchChemオンラインストアへようこそ!

3-Fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid

Lipophilicity Drug-likeness Physicochemical property profiling

3-Fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid (CAS 2168389-13-5, C₆H₆F₄O₂, MW 186.10 g/mol) is a 1,1,3-trisubstituted cyclobutane building block bearing a carboxylic acid, a trifluoromethyl group, and a fluorine atom on the cyclobutane ring. This compound belongs to a class of fluoroalkyl-substituted cyclobutane carboxylic acids that have gained attention as conformationally constrained fragments in drug discovery, particularly as bioisosteric replacements for tert-butyl and other hydrophobic groups.

Molecular Formula C6H6F4O2
Molecular Weight 186.10 g/mol
Cat. No. B15229508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
Molecular FormulaC6H6F4O2
Molecular Weight186.10 g/mol
Structural Identifiers
SMILESC1C(CC1(C(=O)O)C(F)(F)F)F
InChIInChI=1S/C6H6F4O2/c7-3-1-5(2-3,4(11)12)6(8,9)10/h3H,1-2H2,(H,11,12)
InChIKeyIIJOVNWMSKAHSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid: A Dual-Fluorinated Cyclobutane Building Block for Medicinal Chemistry Procurement


3-Fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid (CAS 2168389-13-5, C₆H₆F₄O₂, MW 186.10 g/mol) is a 1,1,3-trisubstituted cyclobutane building block bearing a carboxylic acid, a trifluoromethyl group, and a fluorine atom on the cyclobutane ring [1]. This compound belongs to a class of fluoroalkyl-substituted cyclobutane carboxylic acids that have gained attention as conformationally constrained fragments in drug discovery, particularly as bioisosteric replacements for tert-butyl and other hydrophobic groups [2]. Unlike simple cyclobutane carboxylic acids, the incorporation of both a 1-CF₃ group and a 3-fluoro substituent creates a uniquely polarized, metabolically resilient scaffold with precisely tunable physicochemical properties relevant to lead optimization [3].

Why 3-Fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid Cannot Be Replaced by Simpler Cyclobutane Carboxylic Acids


Generic substitution of this compound with structurally simpler cyclobutane carboxylic acids—such as 1-(trifluoromethyl)cyclobutane-1-carboxylic acid (lacking 3-F) or 3-fluorocyclobutane-1-carboxylic acid (lacking 1-CF₃)—is not scientifically neutral. The simultaneous presence of the 1-CF₃ and 3-F substituents exerts a cooperative electron-withdrawing effect that modulates both the acidity (pKa) and lipophilicity (LogP) of the carboxylic acid beyond what either substituent achieves alone [1]. Published systematic studies on fluoroalkyl cyclobutane building blocks demonstrate that incremental changes in fluorination pattern produce measurable, non-linear shifts in pKa and LogP values that directly impact drug-like properties such as membrane permeability, solubility, and metabolic stability [2]. Furthermore, the 1-trifluoromethyl-cyclobutyl motif has been validated as a metabolically superior tert-butyl isostere that retains bioactivity while reducing oxidative clearance; the additional 3-fluoro substituent on the ring introduces a further stereoelectronic handle for fine-tuning target engagement [3]. Substituting this compound with a non-fluorinated or mono-fluorinated analog therefore risks altering the pharmacokinetic profile and binding characteristics of the final drug candidate in ways that are not predictable without explicit comparative data.

Quantitative Differentiation Evidence for 3-Fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid Versus Closest Analogs


Lipophilicity Modulation: XLogP Comparison with Non-Fluorinated 1-CF₃ Analog

The target compound exhibits a computed XLogP3-AA of 1.6 [1], compared to a computed XLogP of 1.7 for the non-fluorinated analog 1-(trifluoromethyl)cyclobutane-1-carboxylic acid (CAS 277756-45-3) [2]. The introduction of the 3-fluoro substituent results in a measurable decrease in lipophilicity (ΔLogP ≈ −0.1) despite the addition of a halogen atom, consistent with the known polar effect of fluorine in saturated ring systems. This counterintuitive reduction in LogP distinguishes the compound from chloro- or methyl-substituted analogs, which would be expected to increase lipophilicity.

Lipophilicity Drug-likeness Physicochemical property profiling

Acid Strength Modulation: Electron-Withdrawing Effect of Dual Fluorination on pKa

The carboxylic acid pKa of cyclobutane-1-carboxylic acid is approximately 4.8–5.0 [1]. Introduction of a 1-CF₃ group is predicted to lower the pKa substantially (estimated pKa ~1.8–2.5 based on the electron-withdrawing strength of the CF₃ group) . The additional 3-fluoro substituent in the target compound exerts a further through-bond inductive electron-withdrawing effect, which is predicted to depress the pKa by an additional ~0.3–0.5 units compared to the 1-CF₃-only analog [2]. This incremental acid-strengthening effect is consistent with the systematic pKa trends reported for 1,3-disubstituted fluoroalkyl cyclobutane carboxylic acids in the Demchuk et al. (2023) study, where each additional fluorine atom on the C₃-fluoroalkyl group produced a measurable decrease in pKa [2].

Acid dissociation constant pKa prediction Structure-property relationship

Metabolic Stability Enhancement: CF₃-Cyclobutyl Group as a Validated tert-Butyl Bioisostere

Melnykov et al. (2024) demonstrated that replacement of a tert-butyl group with a 1-trifluoromethyl-cyclobutyl group in several commercial drugs and agrochemicals preserved the original mode of bioactivity while enhancing resistance to metabolic clearance in examined cases [1]. X-ray crystallographic analysis revealed that the CF₃-cyclobutyl group exhibits a slightly larger steric size (comparable van der Waals volume) and moderately increased lipophilicity compared to tert-butyl, providing effective steric shielding of metabolic soft spots [1]. The target compound, bearing an additional 3-fluoro substituent, offers the same metabolic-shielding CF₃-cyclobutane core while the ring fluorine may further block cytochrome P450-mediated oxidation at the C₃ position—a common metabolic pathway for cyclobutane rings. While direct metabolic stability data for the target compound itself are not yet published, the validated bioisosteric platform combined with the additional metabolically resistant C–F bond at C₃ provides a strong class-level inference for enhanced metabolic stability relative to non-fluorinated cyclobutane carboxylic acids.

Metabolic stability tert-Butyl replacement Bioisostere Steric shielding

Scalable Synthesis and Procurement Feasibility: Multigram Preparation Demonstrated for Closely Related Building Blocks

Demchuk et al. (2023) disclosed scalable synthetic procedures for cis- and trans-1,3-disubstituted cyclobutane-derived amines and carboxylic acids bearing mono-, di-, and trifluoromethyl groups at the C₃ position, achieving preparation on up to 50 g scale [1]. The methodology employs TMAF- or Morph-DAST-mediated nucleophilic fluorination, demonstrating robust access to the fluoroalkyl-cyclobutane chemical space. Separately, the 2021 OPR&D report on two scalable syntheses of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid established efficient routes from 4-oxocyclobutane precursors using TMSCF₃ and a fluoride source . While the target compound (1-COOH, 1-CF₃, 3-F substitution pattern) was not explicitly included in the 2023 Demchuk study, its structural proximity to the experimentally demonstrated building blocks supports the feasibility of scalable procurement. Commercial vendors currently list this compound at 95–98% purity with supporting analytical data (NMR, HPLC, LC-MS) , indicating established supply chains.

Scalable synthesis Process chemistry Building block availability

Conformational Restriction and Steric Profile: Trisubstituted Cyclobutane vs. Linear or Monocyclic Alternatives

The 1,1,3-trisubstitution pattern of the target compound imposes a unique conformational profile compared to linear fluorinated carboxylic acids or simpler cyclobutane analogs. The geminal CF₃ and COOH groups at C₁ create a quaternary center that restricts rotational freedom and fixes the exit vectors of the two substituents in a defined spatial orientation. The 3-fluoro substituent further biases the cyclobutane ring puckering, influencing the relative stereochemistry (cis/trans) and the three-dimensional presentation of the pharmacophoric elements. Melnykov et al. (2024) reported X-ray structural analysis of CF₃-cyclobutane-containing compounds and determined Hammett substituent parameters (σₚ, σₘ) for the 1-CF₃-cyclobutyl group, establishing its electronic similarity to tert-butyl while providing greater conformational definition [1]. In contrast, linear ω-fluorocarboxylic acids or unsubstituted cyclobutane carboxylic acids lack this combination of conformational restriction and tunable electronic character, potentially leading to different target binding profiles.

Conformational analysis Steric parameters Fragment-based drug design

High-Impact Application Scenarios for 3-Fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid Based on Differentiation Evidence


Lead Optimization: tert-Butyl Replacement with Enhanced Metabolic Stability

When a lead series contains a metabolically labile tert-butyl group, this compound serves as a direct precursor for synthesizing the 1-CF₃-cyclobutyl bioisostere. The CF₃-cyclobutane scaffold has been experimentally validated to preserve bioactivity while reducing oxidative clearance across multiple drug and agrochemical chemotypes (Melnykov et al., 2024) [1]. The additional 3-fluoro substituent provides a further handle for fine-tuning lipophilicity (XLogP3-AA = 1.6, slightly lower than the non-fluorinated analog) [2] and may block CYP450-mediated metabolism at the ring C₃ position. Procurement of this specific building block enables direct incorporation of the trisubstituted cyclobutane motif into candidate molecules without additional fluorination steps.

Fragment-Based Drug Discovery Requiring Conformationally Constrained Carboxylic Acid Fragments

The quaternary C₁ center and 3-fluoro stereocenter create a rigid, three-dimensionally defined carboxylic acid fragment suitable for fragment-based screening libraries. Unlike flexible linear fluorinated acids, the cyclobutane ring locks the acid and CF₃ exit vectors into a fixed geometry, potentially improving binding site complementarity and selectivity. The dual electron-withdrawing effects of the 1-CF₃ and 3-F groups also modulate the pKa of the carboxylic acid, enabling optimization of charge state at the target binding site [3].

Physicochemical Property Optimization in Parallel Synthesis Libraries

For medicinal chemistry programs requiring systematic exploration of lipophilicity–acidity space, this compound offers a unique combination of properties: moderate lipophilicity (XLogP3-AA = 1.6) [2] with enhanced acidity relative to unsubstituted cyclobutane carboxylic acids (estimated pKa depression of 2.8–3.5 units versus parent) [3]. When compared to the non-fluorinated 1-CF₃ analog (XLogP = 1.7), the target compound demonstrates that 3-fluoro substitution can counterintuitively reduce LogP—a valuable property vector for improving aqueous solubility without sacrificing metabolic stability. This makes it an ideal building block for parallel amide coupling or esterification libraries where both solubility and metabolic resistance are critical design parameters.

Agrochemical Discovery: Fluorinated Building Block for Crop Protection Agents

The CF₃-cyclobutane scaffold has been evaluated in agrochemical contexts by Melnykov et al. (2024), demonstrating preserved bioactivity with enhanced environmental stability [1]. The target compound's dual fluorination pattern—combining the metabolically resistant C–F bond at C₃ with the lipophilicity-modulating CF₃ group at C₁—is particularly relevant for agrochemical lead optimization, where balancing potency, metabolic stability, and environmental persistence is essential. The commercial availability of this building block at 95–98% purity with full analytical documentation supports its use in agrochemical discovery programs.

Quote Request

Request a Quote for 3-Fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.